molecular formula C19H23NO2S B5687590 2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5687590
M. Wt: 329.5 g/mol
InChI Key: SZBDPMQSRMLVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as SNC80, is a selective delta-opioid receptor agonist. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. SNC80 has been found to possess analgesic, antidepressant, and anxiolytic properties.

Mechanism of Action

SNC80 selectively binds to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor by SNC80 leads to the inhibition of adenylate cyclase, resulting in a decrease in the production of cyclic AMP. This ultimately leads to the modulation of neurotransmitter release, resulting in the observed analgesic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesia in animal models without producing the respiratory depression or physical dependence associated with other opioid drugs. Additionally, SNC80 has been found to have antidepressant and anxiolytic effects in animal models. These effects are thought to be due to the modulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using SNC80 in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of this receptor. Additionally, SNC80 has been shown to produce fewer side effects than other opioids, making it a safer option for lab experiments. However, one limitation of using SNC80 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of SNC80. One potential direction is the development of more potent and selective delta-opioid receptor agonists. Additionally, further research is needed to fully understand the mechanism of action of SNC80 and its effects on neurotransmitter release. Finally, SNC80 may have potential therapeutic applications in the treatment of drug addiction, and further research is needed to explore this possibility.

Synthesis Methods

SNC80 can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzene with chlorosulfonic acid, followed by reduction with sodium borohydride to form the key intermediate, 2-[(4-isobutylphenyl)sulfonyl]chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to yield SNC80.

Scientific Research Applications

SNC80 has been widely studied for its potential therapeutic applications. It has been found to possess analgesic properties and has been used in the treatment of chronic pain. SNC80 has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, SNC80 has been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15(2)13-16-7-9-19(10-8-16)23(21,22)20-12-11-17-5-3-4-6-18(17)14-20/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDPMQSRMLVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-Methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

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